Propyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate
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Overview
Description
PROPYL 4-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]BENZOATE is an organic compound with the molecular formula C18H17Cl2NO4 and a molecular weight of 382.24 . This compound is known for its unique chemical structure, which includes a propyl group, a dichlorophenoxy group, and an acetamido group attached to a benzoate moiety. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
The synthesis of PROPYL 4-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]BENZOATE involves several steps. One common synthetic route includes the reaction of 2,4-dichlorophenoxyacetic acid with propylamine to form the corresponding amide. This intermediate is then reacted with 4-aminobenzoic acid under specific conditions to yield the final product . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Chemical Reactions Analysis
PROPYL 4-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.
Scientific Research Applications
PROPYL 4-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]BENZOATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of PROPYL 4-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The dichlorophenoxy group is known to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and reducing inflammation.
Comparison with Similar Compounds
PROPYL 4-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]BENZOATE can be compared with other similar compounds, such as:
PROPYL 4-[(4-(2,4-DICHLOROPHENOXY)BUTANOYL)AMINO]BENZOATE: This compound has a butanoyl group instead of an acetamido group, which may affect its chemical reactivity and biological activity.
PROPYL 4-[(4-ISOPROPYLPHENOXY)ACETYL]AMINO]BENZOATE: The isopropyl group in this compound introduces steric hindrance, potentially altering its interaction with molecular targets.
PROPYL 4-[(4-METHYLBENZOYL)AMINO]BENZOATE: The presence of a methyl group can influence the compound’s lipophilicity and solubility.
Properties
Molecular Formula |
C18H17Cl2NO4 |
---|---|
Molecular Weight |
382.2 g/mol |
IUPAC Name |
propyl 4-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C18H17Cl2NO4/c1-2-9-24-18(23)12-3-6-14(7-4-12)21-17(22)11-25-16-8-5-13(19)10-15(16)20/h3-8,10H,2,9,11H2,1H3,(H,21,22) |
InChI Key |
VYYRCJDXFGNMIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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